molecular formula C27H20N2O4S B3969303 3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3969303
M. Wt: 468.5 g/mol
InChI Key: JYEJWPXOGQCXCE-UHFFFAOYSA-N
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Description

3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C27H20N2O4S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.11437830 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Research into the synthesis of compounds structurally related to 3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensive. Gein et al. (2015) explored the synthesis of 5-aryl-3-hydroxy-1-(thiazol-2-yl)-4-(2-thienoyl)-1,5-dihydro-2H-pyrrol-2-ones and their reaction with different amines, leading to the formation of pyrrolo[3,4-b]quinolin-3-ones (Gein, Mar'yasov, & Gein, 2015).

Anticancer Potential

The study of the anticancer properties of compounds with similar structures has gained significant interest. Joksimović et al. (2019) synthesized a series of 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones and found several compounds exhibiting high cytotoxicity against cancer cells, suggesting potential as chemotherapy agents (Joksimović et al., 2019).

Antioxidant Activity

Compounds structurally related to this compound have also been studied for their antioxidant properties. Nguyen et al. (2022) synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, identifying them as promising radical scavengers, comparable to conventional antioxidants (Nguyen, Dai, Mechler, Hoa, & Vo, 2022).

Drug Discovery Applications

The structural motif of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones is valuable in drug discovery. Khramtsova et al. (2021) developed an approach to synthesize 5-spiro-substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones, a compound class crucial in biological effects (Khramtsova, Lystsova, Khokhlova, Dmitriev, & Maslivets, 2021).

Library Synthesis for Screening

The parallel synthesis of pyrrolones through three-component condensation has been developed, enabling the creation of large libraries of compounds for potential drug screening. Ryabukhin et al. (2012) synthesized over 3000 pyrrolones, demonstrating the versatility of this approach [(Ryabukhin, Panov, Plaskon, & Grygorenko, 2012)](https://consensus.app/papers/approach-library-3hydroxy15dihydro2hpyrrol2ones-ryabukhin/41dda19f035a565baa43f24006ae27eb/?utm_source=chatgpt).

Corrosion Inhibition

Compounds structurally similar to this compound have been evaluated for their utility in corrosion inhibition. Verma et al. (2015) studied the effects of pyrrole derivatives on steel corrosion, demonstrating their potential as effective corrosion inhibitors (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

properties

IUPAC Name

4-hydroxy-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c30-25(22-12-6-14-34-22)23-24(29(27(32)26(23)31)17-18-7-5-13-28-16-18)19-8-4-11-21(15-19)33-20-9-2-1-3-10-20/h1-16,24,31H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEJWPXOGQCXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(=C(C(=O)N3CC4=CN=CC=C4)O)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
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3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
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3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
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3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
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3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
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3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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